molecular formula C12H20Cl2N2S B2471106 N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride CAS No. 1955540-89-2

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

Cat. No.: B2471106
CAS No.: 1955540-89-2
M. Wt: 295.27
InChI Key: JPOKGKCGFKBMLC-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride ( 1955540-89-2) is a high-purity chemical compound of significant interest in neuroscience and neuropharmacology research. This compound is supplied as a dihydrochloride salt, with a molecular formula of C12H20Cl2N2S and a molecular weight of 295.27 g/mol . The structural core of this molecule features a 1-azabicyclo[2.2.2]octane (quinuclidine) system, a privileged scaffold in medicinal chemistry known for its presence in compounds that target the central nervous system. Scientific literature indicates that compounds with this bicyclic amine structure are investigated for their potential activity on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . The α7 nAChR is a ligand-gated ion channel that plays a critical role in regulating neuronal excitability and synaptic communication . Accumulating evidence suggests that α7 nAChRs are implicated in the pathophysiology of several neuropsychiatric diseases, including schizophrenia and Alzheimer's disease, making them a prominent target for therapeutic development . Research suggests that agonism of α7 nAChRs may help address cognitive impairments and sensory gating deficits, such as the P50 auditory evoked potential deficit observed in schizophrenia . Furthermore, these receptors are considered potential therapeutic targets for conditions involving cognitive decline due to their high permeability to calcium and their role in modulating neurotransmitter release through calcium-dependent mechanisms . This reagent is provided for research purposes to support the discovery and characterization of novel neuroactive compounds. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or animal use. Researchers should handle this material with appropriate precautions, and it is recommended to store the product at 2-8°C .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.2ClH/c1-4-14-5-2-11(1)12(8-14)13-7-10-3-6-15-9-10;;/h3,6,9,11-13H,1-2,4-5,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOKGKCGFKBMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CSC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation via Nucleophilic Substitution

The thiophen-3-ylmethyl moiety is introduced through alkylation of the bicyclic amine using thiophen-3-ylmethyl bromide.

Procedure :

  • Reaction Setup : 1-Azabicyclo[2.2.2]octan-3-amine (1.0 equiv) and thiophen-3-ylmethyl bromide (1.2 equiv) are combined in dry acetonitrile.
  • Base Addition : Triethylamine (2.0 equiv) is added to scavenge hydrogen bromide.
  • Reflux : The mixture is heated at 80°C for 24 hours under nitrogen.
  • Workup : The solvent is evaporated, and the residue is partitioned between dichloromethane and water.
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) yields N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine as a free base (Yield: 70–75%).

Reductive Amination

An alternative route employs reductive amination using thiophen-3-carbaldehyde.

Procedure :

  • Imine Formation : 1-Azabicyclo[2.2.2]octan-3-amine (1.0 equiv) and thiophen-3-carbaldehyde (1.1 equiv) are stirred in methanol at room temperature for 2 hours.
  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the pH is adjusted to 6–7 using acetic acid. The reaction proceeds for 12 hours.
  • Workup : The mixture is filtered, concentrated, and extracted with ethyl acetate.
  • Purification : Recrystallization from hexane/ethyl acetate affords the free base (Yield: 65–70%).

Formation of the Dihydrochloride Salt

The free base is converted to its dihydrochloride salt to enhance stability and solubility.

Procedure :

  • Acid Treatment : The free base (1.0 equiv) is dissolved in anhydrous diethyl ether.
  • HCl Gas Introduction : Dry hydrogen chloride gas is bubbled through the solution until precipitation ceases.
  • Filtration : The precipitate is collected by filtration and washed with cold ether.
  • Drying : The product is dried under vacuum to yield N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride as a hygroscopic white solid (Yield: 95–98%).

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (dd, J = 5.0 Hz, 1H, Thiophene H), 7.30 (d, J = 3.0 Hz, 1H, Thiophene H), 7.10 (dd, J = 5.0 Hz, 1H, Thiophene H), 4.20 (s, 2H, CH₂), 3.60–3.40 (m, 6H, Bicyclic H), 2.90–2.70 (m, 2H, Bicyclic H).
  • ¹³C NMR : δ 140.2 (Thiophene C), 128.5, 126.3, 124.8 (Thiophene C), 60.1 (CH₂), 54.3, 50.2, 46.7 (Bicyclic C).

4.2 Mass Spectrometry

  • ESI-MS : m/z 249.1 [M+H]⁺ (Calc. 248.3).

4.3 Melting Point

  • 215–217°C (decomposition).

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, while the thiophene ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural differences and properties of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride and its analogues:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features
This compound C₁₂H₁₇N₂S·2HCl ~324.3 (calc.) Thiophen-3-ylmethyl Thiophene ring enhances lipophilicity; potential for π-π interactions
(±)-CP-96345 (Dihydrochloride) C₂₉H₃₁N₂O·2HCl 535.5 Diphenylmethyl, 2-methoxyphenylmethyl Stereochemical complexity; dual substituents increase receptor selectivity
(3R)-N-[(1S)-1-Phenylethyl]-... Dihydrochloride (TRC-P320835) C₁₅H₂₂N₂·2HCl 303.27 (1S)-1-Phenylethyl Chiral phenylethyl group may influence enantioselective binding
Palonosetron Hydrochloride C₁₉H₂₄N₂O·HCl 332.9 3,4-Dihydronaphthalen-1-ylmethyl Bulky dihydronaphthalene group enhances 5-HT₃ receptor antagonism
Key Observations:
  • Substituent Diversity: The thiophen-3-ylmethyl group in the target compound offers a balance of hydrophobicity and electronic effects compared to the bulkier diphenylmethyl (CP-96345) or dihydronaphthalene (Palonosetron) groups.
  • Stereochemistry : Analogues like TRC-P320835 emphasize the role of stereochemistry in pharmacological activity, whereas the target compound’s stereochemical configuration remains unspecified in the evidence .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • CP-96345 : Acts as a tachykinin NK₁ receptor antagonist, with the 2-methoxyphenylmethyl group critical for binding affinity . The thiophene substituent in the target compound may confer distinct selectivity, possibly toward serotonin or histamine receptors.
  • Palonosetron: A 5-HT₃ receptor antagonist; its dihydronaphthalene group enhances binding kinetics compared to simpler substituents .
Functional Efficacy in Models
  • CP-96345 : Inhibits bronchoconstriction in guinea pigs, likely via NK₁ receptor blockade .
  • Palonosetron: Clinically used for chemotherapy-induced nausea/vomiting due to prolonged receptor binding .

Critical Analysis of Evidence Limitations

  • The evidence lacks direct data on the target compound’s synthesis, receptor targets, or clinical applications. Comparisons are inferred from structural analogues.

Biological Activity

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic framework known as 1-azabicyclo[2.2.2]octane, with a thiophene ring attached at the nitrogen atom. Its molecular formula is C12H20Cl2N2SC_{12}H_{20}Cl_2N_2S, and it has a molecular weight of approximately 295.3 g/mol. The presence of the thiophene moiety contributes to its distinctive chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Histamine H3 Receptor Antagonism : Preliminary studies suggest that this compound may act as an antagonist at histamine H3 receptors, which are involved in regulating neurotransmitter release in the central nervous system. This mechanism could be beneficial for treating neurological disorders such as sleep disturbances and cognitive impairments.
  • Enzyme Modulation : The compound may also modulate enzyme activity, potentially inhibiting pathways involved in various diseases. Its bicyclic structure allows it to fit into specific binding sites on target proteins, facilitating these interactions.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuropharmacological Effects : Research indicates that the compound exhibits promising effects in animal models related to cognitive function and sleep regulation, suggesting its utility in treating conditions like narcolepsy and schizophrenia .
  • Comparative Studies : In comparative analyses with structurally similar compounds, this compound demonstrated unique receptor selectivity and antagonistic properties that differentiate it from other bicyclic amines .

Data Table: Comparison of Similar Compounds

Compound NameStructureNotable Features
This compoundStructureHistamine H3 receptor antagonist; potential for cognitive enhancement
N-(thiophen-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochlorideSimilar bicyclic structureDifferent thiophene substitution; varied biological activity
CP 96345Related bicyclic amineKnown for specific neuropharmacological effects

Q & A

Q. What are the standard synthetic routes for preparing N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride?

The compound can be synthesized via reductive amination between 1-azabicyclo[2.2.2]octan-3-amine and thiophen-3-ylmethyl aldehyde, followed by dihydrochloride salt formation. Purification typically involves reverse-phase HPLC (RP-HPLC) to achieve ≥98% purity, as demonstrated for structurally similar NK1 receptor antagonists like CP-96345 . Reaction optimization may require chiral resolution techniques, such as asymmetric synthesis or chiral chromatography, to isolate the desired enantiomer .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

  • HPLC : To assess purity (e.g., ≥98% as in CP-96345) .
  • NMR Spectroscopy : For structural confirmation, particularly to resolve stereochemistry at the bicyclo[2.2.2]octane core .
  • Mass Spectrometry : To verify molecular weight (e.g., 303.27 g/mol for related dihydrochloride salts) .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) can validate salt stability, with analogs like 1-azabicyclo derivatives showing decomposition points >200°C .

Q. How can researchers confirm receptor binding specificity for this compound?

Radioligand binding assays using ³H-labeled ligands (e.g., substance P for NK1 receptors) are standard. Competitive inhibition curves (analyzed via LIGAND or ALLFIT software) determine Ki values. Functional assays, such as inhibition of neurogenic inflammation in rodent models, validate antagonism . Selectivity against off-target receptors (e.g., NK2, NK3) must be tested to rule out cross-reactivity .

Advanced Research Questions

Q. How do enantiomeric differences impact the pharmacological profile of this compound?

Enantiomers often exhibit divergent receptor affinities. For example, (2S,3S)-CP-96345 shows 100-fold greater NK1 antagonism than its (2R,3R)-counterpart . To resolve enantiomers, use chiral stationary phases in HPLC or asymmetric catalysis during synthesis. Stereochemical assignments require X-ray crystallography or NOESY NMR .

Q. What experimental designs address contradictions in species-specific receptor responses?

Species variants in receptor structure (e.g., NK1 receptors in human vs. guinea pig) can lead to conflicting data. Comparative studies using:

  • Autoradiography : To map receptor density in target tissues .
  • Cross-species binding assays : Measure affinity differences (e.g., pKB values in dog carotid artery vs. rat brain) .
  • Knockout models : Validate target engagement in vivo .

Q. What strategies mitigate poor solubility in in vivo studies?

  • Salt forms : Dihydrochloride salts improve aqueous solubility (e.g., maropitant’s 20 mg/mL solubility in water) .
  • Co-solvents : Ethanol or DMSO (≤5% v/v) are used for lipophilic analogs like CP-96345 .
  • Prodrugs : Esterification of the amine group enhances bioavailability .

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

Systematic SAR studies should:

  • Vary substituents : Replace thiophen-3-ylmethyl with phenyl or pyridyl groups to assess steric/electronic effects .
  • Modify the bicyclo core : Introduce methyl or hydroxyl groups to alter conformational flexibility (e.g., 3-hydroxyquinuclidine derivatives in ).
  • Test in functional assays : Measure IC₅₀ values in receptor-dependent pathways (e.g., substance P-induced salivation) .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro binding data and in vivo efficacy?

  • Pharmacokinetic factors : Assess metabolic stability (e.g., CYP450 assays) and blood-brain barrier penetration .
  • Tissue-specific receptor isoforms : Use immunohistochemistry to localize receptor expression .
  • Allosteric modulation : Test for positive/negative cooperativity with endogenous ligands .

Methodological Best Practices

  • Stereochemical Purity : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm enantiomeric excess .
  • In Vivo Dosing : For neurogenic inflammation models, administer 1–10 mg/kg intravenously, monitoring Evans Blue extravasation .
  • Data Reproducibility : Validate assays with positive controls (e.g., CP-96345 for NK1 antagonism) and replicate across ≥3 independent experiments .

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